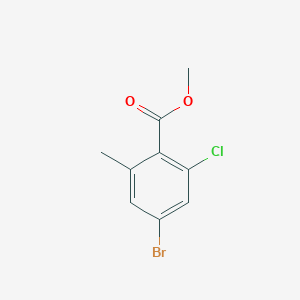
Methyl 4-bromo-2-chloro-6-methylbenzoate
Vue d'ensemble
Description
“Methyl 4-bromo-2-chloro-6-methylbenzoate” is a chemical compound . It belongs to the class of benzoates.
Synthesis Analysis
This compound is usually prepared by the esterification reaction between 4-bromo-2-chloro-6-methylbenzoic acid and methanol, commonly using sulfuric acid as a catalyst.Molecular Structure Analysis
The molecular formula of this compound is C9H8BrClO2 . The InChI code is 1S/C9H8BrClO2/c1-5-3-6 (10)4-7 (11)8 (5)9 (12)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-bromo-2-chloro-6-methylbenzoate” is 263.51 g/mol . It has a XLogP3-AA value of 3.5 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 261.93962 g/mol .Applications De Recherche Scientifique
Synthesis and Pharmacological Research
Methyl 4-bromo-2-chloro-6-methylbenzoate has been studied in the context of synthesizing various pharmacologically active compounds. For example, Chapman, Clarke, and Sawhney (1968) explored the cyclization of phenylthio acetone derivatives, which are related to methyl 4-bromo-2-chloro-6-methylbenzoate, in the production of benzo[b]thiophen derivatives with potential pharmacological applications (Chapman et al., 1968). Similarly, Hamor and Reavlin (1967) investigated alkyl esters of bromo and chloro substituted benzoic acids for their anticonvulsant properties, indicating the significance of these compounds in medical research (Hamor & Reavlin, 1967).
Chemical Synthesis and Molecular Studies
Methyl 4-bromo-2-chloro-6-methylbenzoate and its derivatives are also important in the field of chemical synthesis. Liu et al. (2013) described an approach for preparing compounds from 2-bromo-4-methylbenzoic acid, demonstrating the utility of such derivatives in complex chemical synthesis (Liu et al., 2013). In another study, Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, showing the versatility of these compounds in synthesizing complex molecular structures (Laak & Scharf, 1989).
Applications in Material Science
The derivatives of methyl 4-bromo-2-chloro-6-methylbenzoate find applications in material science as well. For example, Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines, synthesized from related benzoic acids, as potential inhibitors in cardiac treatments, highlighting the compound's relevance in developing new materials for medical applications (Baumgarth et al., 1997).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, these compounds are studied for their physicochemical properties and reactions. Zherikova et al. (2016) examined the thermodynamics of halogenated benzoic acids, which are structurally related to methyl 4-bromo-2-chloro-6-methylbenzoate, demonstrating their relevance in understanding environmental processes (Zherikova et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 4-bromo-2-chloro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVCJLYSMXZNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670418 | |
| Record name | Methyl 4-bromo-2-chloro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-chloro-6-methylbenzoate | |
CAS RN |
877149-10-5 | |
| Record name | Methyl 4-bromo-2-chloro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

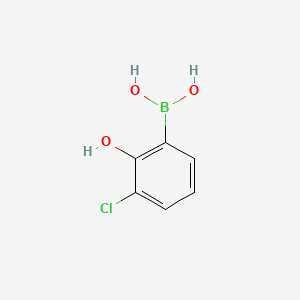
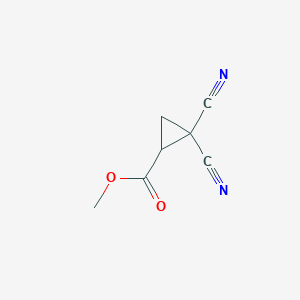
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

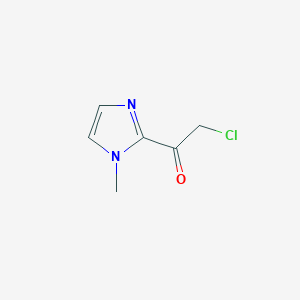
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
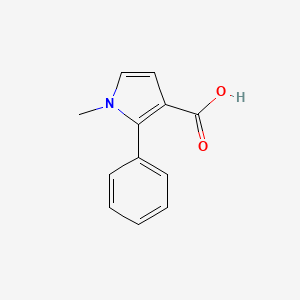
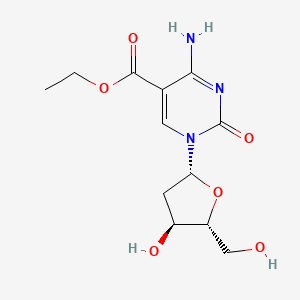
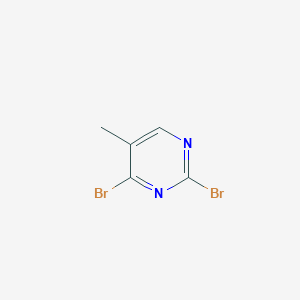
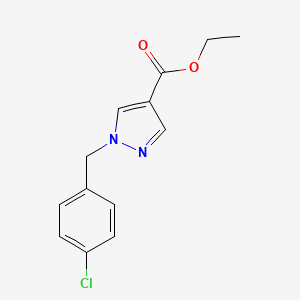
![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)